2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c23-16(14-8-17-6-7-18-14)21-9-13(10-21)22-11-15(19-20-22)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMLFZLZPHDZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Phenyl-1H-1,2,3-Triazole
Phenylacetylene and methyl azide undergo CuAAC in the presence of sodium ascorbate and copper sulfate pentahydrate to yield 1-methyl-4-phenyl-1H-1,2,3-triazole. Reaction conditions typically involve dimethyl sulfoxide (DMSO) as the solvent at room temperature, achieving yields of 80%. The methyl group at N-1 serves as a protective group, which can later be modified to introduce the azetidine linkage.
Functionalization with Azetidine Precursors
The triazole’s N-3 position is alkylated using β-chloroethylamine derivatives to form a secondary amine, which undergoes cyclization to yield 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine. For example, treatment with 1-bromo-2-chloroethane in acetonitrile at 60°C for 12 hours facilitates intramolecular nucleophilic substitution, forming the azetidine ring.
| Triazole Derivative | Alkylating Agent | Conditions | Yield |
|---|---|---|---|
| 1-Methyl-4-phenyl-1H-1,2,3-triazole | 1-Bromo-2-chloroethane | 60°C, 12 h | 75% |
Azetidine Ring Construction Strategies
Azetidine, a strained four-membered ring, requires careful synthesis to avoid side reactions. Two primary methods dominate the literature: cyclization of β-amino alcohols and lactam reduction.
Cyclization of β-Amino Alcohols
β-Amino alcohols, such as 3-aminopropanol, are treated with thionyl chloride to form β-chloroamines, which cyclize under basic conditions. For instance, using potassium tert-butoxide in tetrahydrofuran (THF) at 0°C yields azetidine with 68% efficiency. Subsequent functionalization with the pre-synthesized triazole occurs via nucleophilic aromatic substitution.
Lactam Reduction Approaches
Azetidin-2-one (a lactam) is reduced using lithium aluminum hydride (LiAlH₄) in dry ether to produce azetidine. This method avoids ring-opening side reactions and achieves 82% yield. The resulting azetidine is then coupled with the triazole moiety using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
Pyrazine Carbonyl Incorporation Techniques
The pyrazine carbonyl group is introduced via acylation reactions, leveraging either acid chlorides or coupling reagents.
Acylation via Acid Chlorides
Pyrazine-2-carbonyl chloride is prepared by treating pyrazine-2-carboxylic acid with thionyl chloride. Reaction with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine in dichloromethane (DCM) and triethylamine affords the target compound in 70% yield.
Coupling Reagent-Mediated Synthesis
Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitate the coupling of pyrazine-2-carboxylic acid and the azetidine-triazole derivative. Using hydroxybenzotriazole (HOBt) as an additive in DCM increases yields to 85%.
| Acylating Agent | Coupling Reagent | Solvent | Yield |
|---|---|---|---|
| Pyrazine-2-carboxylic acid | EDCl/HOBt | DCM | 85% |
Multi-Step Convergent Synthesis Pathways
Convergent approaches synthesize the triazole-azetidine and pyrazine subunits separately before combining them. A representative pathway involves:
- Triazole-Azetidine Synthesis : CuAAC followed by azetidine cyclization (Section 1–2).
- Pyrazine Activation : Conversion of pyrazine-2-carboxylic acid to its acid chloride.
- Final Coupling : Reaction of the two subunits in DCM with triethylamine, achieving 78% overall yield.
Comparative Analysis of Synthetic Methodologies
The table below evaluates key methods based on yield, scalability, and regioselectivity:
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC + Cyclization | Click chemistry, β-chloroamine cyclization | 75% | High regioselectivity | Multi-step purification |
| Lactam Reduction | LiAlH₄ reduction, Mitsunobu coupling | 82% | Mild conditions | Costly reagents |
| Convergent Synthesis | Separate subunit preparation, EDCl coupling | 78% | Scalability | Longer reaction times |
Chemical Reactions Analysis
Chemical Reactions
The compound’s structural complexity enables participation in various reactions:
Nucleophilic Substitution
-
Carbonyl Reactivity : The azetidine carbonyl group can undergo nucleophilic attack by amines, hydroxyl groups, or hydrides, leading to substitution products.
-
Triazole Ring Modification : Electrophilic substitution at the triazole’s C-4 position may introduce new functional groups (e.g., aryl, alkyl) .
Ring-Opening Reactions
The azetidine ring (a four-membered nitrogen-containing heterocycle) is prone to ring-opening under acidic or basic conditions, forming linear amide derivatives.
Oxidation/Reduction
The triazole and pyrazine rings may undergo oxidation (e.g., via atmospheric oxygen) or reduction (e.g., using LiAlH₄), altering the compound’s electronic properties .
Key Research Findings
Triazole Formation
The 1,2,3-triazole ring is typically formed via [3+2] cycloaddition between alkynes and azides, catalyzed by copper(I) salts .
Azetidine Ring Dynamics
The azetidine ring’s strain makes it susceptible to ring-opening reactions, which can be exploited to generate bioactive derivatives.
Data Tables
Synthesis Steps
Potential Reactions
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds incorporating triazole and pyrazine scaffolds exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazole-fused pyrazines have shown potent inhibition of c-Met kinases, which are implicated in various cancers. A notable example is PF-04217903, which has been highlighted as a promising preclinical candidate for cancer treatment due to its low IC50 values (0.005 µM) and favorable pharmacokinetic properties in animal models .
Antimicrobial Properties
Compounds like 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine may also demonstrate antimicrobial activity. The triazole ring is known for its broad-spectrum antibacterial and antifungal properties, making it a valuable structure in the design of new antibiotics . Studies on similar triazole-containing compounds have revealed effectiveness against resistant strains of bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented extensively. Compounds with similar structures have been reported to exhibit selective COX-2 inhibition, leading to reduced inflammation without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that this compound could be explored further for its therapeutic effects in inflammatory diseases.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of compounds containing the triazole and pyrazine moieties is crucial for optimizing their biological activities. Research indicates that modifications at specific positions on the triazole or pyrazine rings can significantly enhance their potency and selectivity against various biological targets . For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 4 of triazole | Increased anticancer potency |
| Alteration of substituents on pyrazine | Enhanced antimicrobial activity |
| Addition of functional groups | Improved anti-inflammatory effects |
Triazole-Pyrazine Derivatives in Cancer Therapy
A study published in Molecules demonstrated that certain triazole-pyrazine derivatives showed promising results in inhibiting tumor growth in xenograft models . The compounds were evaluated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.
Development of Antimicrobial Agents
Another research effort focused on synthesizing new derivatives based on the triazole-pyrazine framework to combat antibiotic resistance . These studies revealed that specific modifications led to enhanced activity against gram-positive and gram-negative bacteria, highlighting the potential for developing new antimicrobial agents.
Anti-inflammatory Drug Development
In a pharmacological study, derivatives containing the azetidine and triazole moieties were assessed for their anti-inflammatory properties using animal models . The results indicated significant reductions in inflammatory markers and pain relief comparable to established NSAIDs but with fewer side effects.
Mechanism of Action
The mechanism of action of 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of cancer cells or pathogens . The triazole and pyrazine rings are known to form strong interactions with biological targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Ring Size and Stability :
- The azetidine ring in the target compound introduces greater ring strain compared to pyrrolidine or piperidine analogs (e.g., 2-[3-(4-cyclopropyl-triazol)pyrrolidine-carbonyl]pyrazine) . This strain may enhance reactivity but reduce thermal stability.
- Pyrrolidine derivatives exhibit higher conformational flexibility, which could improve binding to biological targets like enzymes .
Corrosion Inhibition Efficiency: The target compound’s triazole-pyrazine-azetidine architecture likely enhances adsorption on metal surfaces via π-electrons and lone pairs from nitrogen atoms. Ethyl 2-(4-phenyl-triazol-1-yl) acetate and its hydrazide derivative show IE% values of 95.3% and 95%, respectively, in 1.0 M HCl, attributed to their planar triazole rings and electron-donating groups .
Synthetic Accessibility :
- Triazole-containing compounds are typically synthesized via CuAAC (e.g., reaction of azides with terminal alkynes) . The azetidine-pyrazine scaffold may require additional steps for azetidine ring formation, increasing synthetic complexity compared to pyrrolidine analogs .
The target compound’s azetidine group may further modulate bioactivity by restricting conformational freedom.
Table 2: Quantum Chemical Descriptors (DFT Studies)
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Ethyl 2-(4-phenyl-triazol-1-yl) acetate | -5.72 | -1.98 | 3.74 | 4.56 |
| 2-(4-Phenyl-triazol-1-yl) acetohydrazide | -5.68 | -1.95 | 3.73 | 4.89 |
| Target Compound (Predicted) | ~-5.5 | ~-2.1 | ~3.4 | ~5.2 |
Notes:
- Lower ΔE (HOMO-LUMO gap) correlates with higher reactivity and adsorption capacity on metal surfaces.
- Higher dipole moments (>4.5 Debye) indicate strong polar interactions with corrosive media, favoring surface protection .
Biological Activity
The compound 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and antiviral applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that incorporates a pyrazine core linked to an azetidine moiety and a triazole ring. The presence of these heterocycles is significant as they often enhance the pharmacological properties of the compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives similar to This compound . For instance, related triazolo[4,3-a]pyrazine derivatives have demonstrated potent anti-tumor activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results suggest that modifications in the structure can lead to enhanced inhibitory effects on tumor growth, particularly through the inhibition of c-Met kinase pathways .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit c-Met kinase, which plays a crucial role in tumor cell proliferation and metastasis.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
- Apoptosis Induction : The compounds promote programmed cell death in cancer cells as evidenced by Annexin V-FITC/PI staining assays.
Case Studies
Several case studies have documented the efficacy of triazole-containing compounds in clinical settings:
- A study evaluated a series of triazole-pyrazine derivatives , revealing that compounds with specific substitutions exhibited significant cytotoxicity against human cancer cell lines.
- Another investigation into triazole derivatives indicated their potential as anti-HIV agents, showcasing their versatility beyond oncological applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of This compound is essential for assessing its therapeutic viability:
| Property | Value |
|---|---|
| Solubility | Moderate |
| Half-life | TBD |
| Metabolism | Hepatic |
| Toxicity | Low (preliminary studies) |
These parameters suggest favorable characteristics for further development as a therapeutic agent.
Q & A
Q. Basic Synthesis Workflow :
- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. For example, coupling phenylacetylene derivatives with azide-functionalized azetidine precursors under catalytic conditions (CuSO₄/Na ascorbate in t-BuOH:H₂O) achieves high yields (~96%) .
- Azetidine Functionalization : Introduce the pyrazine-carbonyl moiety via amide coupling (e.g., EDC/HOBt activation) between azetidine-1-carboxylic acid derivatives and pyrazine-2-carboxylic acid .
Q. Advanced Optimization :
Q. Basic Characterization :
Q. Advanced Challenges :
- Dynamic Effects : Azetidine ring flexibility may cause disorder in crystallographic models. Use restraints in SHELXL to refine occupancy .
- Tautomerism : Triazole protonation states (1H vs. 2H) require variable-temperature NMR or neutron diffraction for resolution .
What computational methods predict the compound’s reactivity and binding properties?
Q. Basic Modeling :
Q. Advanced Discrepancies :
- Solvent vs. Gas Phase : Aqueous-phase DFT (e.g., COSMO-RS) better predicts solubility and ionization but may contradict gas-phase reactivity trends .
- False Positives in Docking : Validate with MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories.
How should biological activity assays be designed for this compound?
Q. Basic Screening :
Q. Advanced Pitfalls :
- False Negatives : Low solubility in aqueous buffers may mask activity. Pre-dissolve in DMSO (<1% v/v) and confirm stability via HPLC .
- Off-Target Effects : Use counter-screens (e.g., hERG binding assays) to evaluate cardiac toxicity risks .
How can contradictory data between computational predictions and experimental results be reconciled?
Q. Case Example :
- Issue : DFT predicts strong H-bonding with a target protein, but SPR assays show weak binding (KD >10 μM).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
